molecular formula C5H2BrClOS B3135693 3-Bromo-5-chlorothiophene-2-carbaldehyde CAS No. 403640-46-0

3-Bromo-5-chlorothiophene-2-carbaldehyde

Cat. No.: B3135693
CAS No.: 403640-46-0
M. Wt: 225.49 g/mol
InChI Key: KLJDNISPJLTSNO-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chlorothiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane (C2Cl6) . Another method involves the halogen dance reaction, which is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of efficient halogenating agents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), or bromine (Br2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chlorothiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorothiophene-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various organic reactions. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-chlorothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-3-1-5(7)9-4(3)2-8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJDNISPJLTSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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